4-Bromocrotonic acid

Description

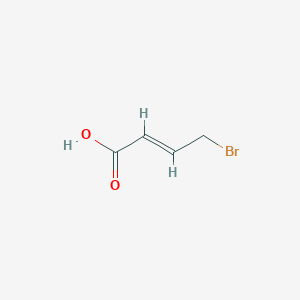

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-bromobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGZROJTAUYFQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878724 | |

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-36-1, 20629-35-0 | |

| Record name | 4-Bromocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-4-bromobut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of 4-Bromocrotonic Acid

Abstract

This compound, with the chemical formula C4H5BrO2, is a halogenated unsaturated carboxylic acid that serves as a versatile intermediate in organic synthesis and as a potent inhibitor of fatty acid metabolism.[1][2][3] Its bifunctional nature, possessing both a reactive bromine atom and a carboxyl group, allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, its reactivity, and its mechanism of action as a metabolic inhibitor.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is soluble in water and methanol.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2E)-4-bromobut-2-enoic acid | [4] |

| Synonyms | 4-Bromobut-2-enoic acid, (E)-4-Bromocrotonic Acid | [1][5] |

| CAS Number | 13991-36-1 | [1][6][7] |

| Molecular Formula | C4H5BrO2 | [1][7][8] |

| Molecular Weight | 164.99 g/mol | [1][4][7][8] |

| Appearance | White to Light yellow powder to crystal | [1][5] |

| Melting Point | 73.0 to 77.0 °C | |

| pKa | 4.13 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in water and methanol | [1] |

| Storage Temperature | 2°C - 8°C (Refrigerated) | [1][7] |

Spectroscopic Data

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The carbonyl carbon of the carboxylic acid group is expected to be significantly deshielded, appearing in the 160-180 ppm range in the ¹³C NMR spectrum.[9] This is a characteristic chemical shift for carboxylic acids, though slightly less deshielded than the carbonyl carbons of aldehydes or ketones.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show two main characteristic absorptions for the carboxyl group.[9] A very broad and strong O-H stretching absorption is anticipated from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids typically form.[9] The C=O carbonyl stretching frequency for such a dimer is expected near 1710 cm⁻¹.[9]

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its distinct functional groups.[2]

-

Esterification: The carboxylic acid group can readily react with alcohols to form esters.[2]

-

Nucleophilic Substitution: The bromine atom at the gamma position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

-

Conjugate Addition: The presence of the double bond allows for conjugate addition reactions with nucleophiles.[2]

-

Decarboxylation: Under certain conditions, it can undergo decarboxylation.[2]

These reactive sites make it a key synthon in the development of pharmaceuticals and other complex organic molecules.[2] It is used as an intermediate in the preparation of tetrahydropyridothienopyrimidine derivatives with antiproliferative activities.[6]

Caption: General reactivity pathways of this compound.

Experimental Protocols

Synthesis of (E)-4-Bromocrotonic Acid

A common method for the synthesis of (E)-4-bromocrotonic acid involves the allylic bromination of crotonic acid.[6]

Materials:

-

(E)-but-2-enoic acid (crotonic acid)

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4)

Procedure:

-

A mixture of (E)-but-2-enoic acid (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS, 21.08 g, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN, 381.49 mg, 2.32 mmol) are dissolved in carbon tetrachloride (CCl4, 120 mL).[6]

-

The reaction mixture is stirred at 90 °C for 4 hours.[6]

-

After the reaction is complete, the mixture is filtered to remove succinimide.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is recrystallized from hexane to yield the pure (E)-4-bromobut-2-enoic acid product.[6]

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is an effective inhibitor of fatty acid oxidation and ketone body degradation.[3][10] It acts as a fatty acid blocking agent and can be used to adjust the levels of long-chain acyl CoA and carnitine in the myocardium.[6][11]

Mechanism of Inhibition: The inhibitory action of this compound stems from its enzymatic conversion within the mitochondria to 3-keto-4-bromobutyryl-CoA.[3][10] This metabolite is a potent inhibitor of two key thiolase enzymes:

-

3-ketoacyl-CoA thiolase: This enzyme is crucial for the final step of the β-oxidation spiral of fatty acids.[3][10]

-

Acetoacetyl-CoA thiolase: This enzyme is involved in the degradation of ketone bodies.[3][10]

By inactivating these thiolases, this compound effectively halts both fatty acid oxidation and the utilization of ketone bodies for energy.[3][10] Studies in rat heart mitochondria have shown that respiration supported by palmitoylcarnitine (B157527) (a fatty acid derivative) and acetoacetate (B1235776) (a ketone body) is significantly inhibited by this compound, while pyruvate-supported respiration remains unaffected.[3][10]

Caption: Inhibition of metabolic pathways by this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals.

Precautionary Measures:

-

Handling: Handle in a well-ventilated area or under a fume hood.[12] Avoid breathing dust or mists. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[12] It should be stored under an inert atmosphere and refrigerated (2-8°C).[1][7] Store locked up and in a corrosive-resistant container.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[12][13]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. (E)-4-Bromocrotonic Acid | CymitQuimica [cymitquimica.com]

- 6. This compound | 13991-36-1 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of the fatty acid blocking agents, oxfenicine and this compound, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Physicochemical and Spectroscopic Data

An In-depth Technical Guide to 4-Bromocrotonic Acid

CAS Number: 13991-36-1

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its mechanism of action in metabolic pathways.

This compound is a halogenated unsaturated carboxylic acid. Its key properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 13991-36-1 | [1][2][3] |

| Molecular Formula | C₄H₅BrO₂ | [1][2][4] |

| Molecular Weight | 164.99 g/mol | [2][4] |

| Appearance | White to light yellow powder or crystal | [1] |

| Purity | >98.0% (GC) | |

| pKa (Predicted) | 4.13 ± 0.10 | [1] |

| Melting Point | 73.0 - 77.0 °C | |

| Storage Conditions | 2-8°C, inert atmosphere | [1][4] |

Spectroscopic Data

The following table outlines the characteristic spectroscopic features of this compound, which are essential for its identification and characterization.

| Spectroscopy | Feature | Approximate Chemical Shift / Frequency |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10-12 ppm (broad singlet)[5] |

| Olefinic Protons (-CH=CH-) | 6.0-7.0 ppm (multiplets) | |

| Methylene Protons (-CH₂Br) | ~4.0 ppm (doublet) | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 160-180 ppm[5] |

| Olefinic Carbons (-CH=CH-) | 120-140 ppm | |

| Methylene Carbon (-CH₂Br) | 30-40 ppm | |

| Infrared (IR) | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[5] |

| C=O Stretch (Carbonyl) | ~1710 cm⁻¹[5] | |

| C=C Stretch (Olefin) | ~1650 cm⁻¹ | |

| C-Br Stretch | 500-600 cm⁻¹ |

Experimental Protocols

Detailed methodologies for the synthesis and biological application of this compound are provided below.

Synthesis of (E)-4-Bromocrotonic Acid

A common method for the synthesis of (E)-4-Bromocrotonic acid involves the allylic bromination of crotonic acid.[3]

Materials:

-

(E)-But-2-enoic acid (Crotonic acid)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

A mixture of (E)-but-2-enoic acid (10.00 g, 116.16 mmol), N-bromosuccinimide (NBS, 21.08 g, 118.48 mmol), and 2,2'-azobis(2-methylpropionitrile) (AIBN, 381.49 mg, 2.32 mmol) is dissolved in carbon tetrachloride (120 mL).[3]

-

The reaction mixture is stirred at 90 °C for 4 hours.[3]

-

Upon completion, the mixture is filtered to remove succinimide.[3]

-

The filtrate is concentrated under reduced pressure.[3]

-

The resulting residue is recrystallized from hexane to yield the pure (E)-4-bromobut-2-enoic acid product.[3]

Inhibition of Fatty Acid Oxidation in Mitochondria

This compound is an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria.[6][7]

Materials:

-

Isolated rat heart mitochondria

-

Substrates (e.g., Palmitoylcarnitine (B157527), Acetoacetate, 3-hydroxybutyrate, Pyruvate)

-

This compound

-

Respiration buffer

-

Spectrophotometer or other appropriate enzyme activity assay equipment

Procedure:

-

Isolate rat heart mitochondria using standard differential centrifugation protocols.

-

Pre-incubate the isolated mitochondria with varying concentrations of this compound.

-

Initiate respiration by adding a substrate such as palmitoylcarnitine or acetoacetate.[6] Pyruvate can be used as a negative control, as its respiration is unaffected by the inhibitor.[6]

-

Monitor oxygen consumption to determine the rate of respiration.

-

To identify the specific site of inhibition, assay the activity of key enzymes in the β-oxidation and ketone body degradation pathways (e.g., 3-ketoacyl-CoA thiolase, acetoacetyl-CoA thiolase) in mitochondria that have been pre-incubated with this compound.[6][7]

Mechanism of Action

This compound functions as an inhibitor of cellular metabolism, specifically targeting fatty acid and ketone body breakdown.[6] The compound itself is not the active inhibitor but is enzymatically converted within the mitochondria to 3-keto-4-bromobutyryl-CoA.[6][7] This intermediate then potently and irreversibly inhibits two key thiolase enzymes.[6][7]

This mechanism makes this compound a valuable tool for studying cellular energy metabolism and the roles of fatty acid oxidation and ketone body utilization in various physiological and pathological states.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 13991-36-1 [chemicalbook.com]

- 4. This compound - min 98% | 13991-36-1 | FB46446 [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-Bromocrotonic Acid: A Technical Whitepaper on its Mechanism of Action as an Inhibitor of Fatty Acid and Ketone Body Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocrotonic acid is a potent inhibitor of mitochondrial fatty acid β-oxidation and ketone body degradation. Its mechanism is not one of direct enzyme inhibition, but rather a "suicide inhibition" pathway following metabolic activation. Within the mitochondrial matrix, this compound is converted by the enzymes of β-oxidation to its coenzyme A thioester, which is subsequently transformed into 3-keto-4-bromobutyryl-CoA. This α-haloketone intermediate is a highly reactive species that acts as the effective inhibitor. It covalently modifies and irreversibly inactivates two key mitochondrial thiolases: 3-ketoacyl-CoA thiolase (EC 2.3.1.16) and acetoacetyl-CoA thiolase (EC 2.3.1.9). The inactivation of these enzymes blocks the final thiolytic cleavage step in both fatty acid β-oxidation and ketone body utilization, leading to a cessation of these energy-producing pathways. This document provides an in-depth guide to the core mechanism of action of this compound, including available kinetic data, detailed experimental protocols for studying its effects, and visualizations of the relevant biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an effective inhibitor of fatty acid oxidation and ketone body degradation in mitochondria.[1][2] Its inhibitory action is not immediate but requires enzymatic activation within the mitochondria. The process can be described as a "suicide inhibition" mechanism, where the target enzymes convert a benign substrate into a reactive inhibitor that then inactivates them.

The key steps are as follows:

-

Mitochondrial Uptake and Activation: this compound enters the mitochondrial matrix.

-

Conversion to the Active Inhibitor: It is enzymatically converted to 3-keto-4-bromobutyryl-CoA .[1][2] This conversion is carried out by the enzymes of the β-oxidation pathway.

-

Inhibition of Thiolases: 3-keto-4-bromobutyryl-CoA then irreversibly inhibits two critical thiolase enzymes:

-

3-ketoacyl-CoA thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, cleaving a 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

-

Acetoacetyl-CoA thiolase: This enzyme is crucial for the degradation of ketone bodies, catalyzing the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA.

-

The inhibition of these thiolases by the activated form of this compound effectively halts both fatty acid oxidation and the utilization of ketone bodies for energy.[1][2] Notably, respiration supported by substrates that enter the metabolic pathway downstream of these inhibited steps, such as pyruvate, remains unaffected.[1][2]

Signaling Pathways and Metabolic Activation

The metabolic activation of this compound and its subsequent inhibition of key thiolases can be visualized as follows:

Caption: Metabolic activation of this compound and inhibition of thiolases.

Quantitative Inhibition Data

A kinetic evaluation of the inhibitions caused by this compound in coupled rat heart mitochondria has been performed.[1][2] While specific inactivation constants (Ki or kinact) are not detailed in the available literature, the following comparative kinetic data has been reported.

| Parameter | Target Enzyme / Process | Observation | Reference |

| Inactivation Rate | 3-Ketoacyl-CoA Thiolase | Inactivated at a rate equal to the inactivation of palmitoylcarnitine-supported respiration. | [1][2] |

| Inactivation Rate | Acetoacetyl-CoA Thiolase | Inactivated more rapidly than acetoacetate-supported respiration. | [1][2] |

| Inhibition Type | Thiolases | Irreversible Inactivation | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These represent standard and validated protocols in the field.

Measurement of Mitochondrial Respiration

This protocol describes how to measure the effect of this compound on the oxygen consumption of isolated mitochondria using various substrates.

Caption: Workflow for mitochondrial respiration assay.

Materials:

-

Isolated mitochondria (e.g., from rat heart)

-

Respirometer with an oxygen electrode

-

Basal isotonic medium (e.g., 0.11 M KCl, 33 mM Tris-HCl, pH 7.4)

-

This compound solution

-

Substrates:

-

Palmitoylcarnitine (for fatty acid oxidation)

-

Acetoacetate (for ketone body degradation)

-

Pyruvate (as a control)

-

-

ADP solution (to initiate state 3 respiration)

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

-

Respirometer Setup: Calibrate the oxygen electrode and prepare the respirometer chamber containing the basal isotonic medium, warmed to the desired temperature (e.g., 30°C).

-

Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 to 1.0 mg of protein per ml) to the chamber.

-

Inhibitor Pre-incubation: Add the desired concentration of this compound (or vehicle control) to the chamber and pre-incubate for a defined period to allow for mitochondrial uptake and metabolic activation.

-

Substrate Addition: Initiate respiration by adding the substrate of interest (e.g., palmitoylcarnitine, acetoacetate, or pyruvate).

-

State 3 Respiration: After a stable rate of state 2 respiration is achieved, add a small, known amount of ADP to initiate state 3 respiration (active ATP synthesis).

-

Data Acquisition: Record the rate of oxygen consumption continuously.

-

Analysis: Compare the rates of state 3 respiration in the presence and absence of this compound for each substrate. A significant decrease in oxygen consumption with palmitoylcarnitine and acetoacetate, but not with pyruvate, would confirm the specific inhibition of fatty acid and ketone body oxidation.

3-Ketoacyl-CoA Thiolase Activity Assay

This protocol describes a spectrophotometric method to measure the activity of 3-ketoacyl-CoA thiolase, which can be adapted to study its inhibition by this compound.

Principle:

The thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA) is monitored by the decrease in absorbance of the enolate form of the substrate at 303 nm.

Materials:

-

Mitochondrial extract or purified 3-ketoacyl-CoA thiolase

-

Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

-

Magnesium chloride (25 mM)

-

Coenzyme A (CoA) solution

-

3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA)

-

UV/Vis Spectrophotometer

Procedure:

-

Mitochondrial Extract Preparation: Prepare a soluble mitochondrial extract by sonication or detergent lysis, followed by centrifugation to remove insoluble debris.

-

Inhibitor Pre-incubation: Pre-incubate the mitochondrial extract with activated this compound (3-keto-4-bromobutyryl-CoA) or pre-incubate intact mitochondria with this compound before preparing the extract.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and magnesium chloride.

-

Substrate Addition: Add the 3-ketoacyl-CoA substrate to the reaction mixture to a final concentration of approximately 50 µM.

-

Reaction Initiation: Equilibrate the mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding CoA to a final concentration of 50 µM.

-

Absorbance Measurement: Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

-

Data Analysis: Calculate the enzyme activity from the rate of absorbance change, using the molar extinction coefficient of the 3-ketoacyl-CoA-Mg2+ complex. Compare the activity in the presence and absence of the inhibitor.

Conclusion and Future Directions

This compound is a valuable tool for studying mitochondrial energy metabolism due to its specific mechanism of action. By undergoing metabolic activation to 3-keto-4-bromobutyryl-CoA, it serves as a potent and irreversible inhibitor of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase. This targeted inhibition allows for the selective shutdown of fatty acid β-oxidation and ketone body degradation, making it useful for investigating the roles of these pathways in various physiological and pathological states.

Future research could focus on elucidating the precise kinetics of inactivation, including the determination of inactivation rate constants (kinact) and inhibitor affinity (Ki) for both thiolase isozymes. Furthermore, the structural basis of the covalent modification of the thiolase active site by 3-keto-4-bromobutyryl-CoA could be investigated using techniques such as X-ray crystallography or mass spectrometry. Such studies would provide a more complete understanding of the molecular interactions underlying this potent inhibition and could inform the design of novel therapeutics targeting metabolic pathways.

References

4-Bromocrotonic acid as a fatty acid oxidation inhibitor

An In-depth Technical Guide on 4-Bromocrotonic Acid as a Fatty Acid Oxidation Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (4-BCA) is a well-characterized inhibitor of mitochondrial fatty acid β-oxidation. It functions as a mechanism-based inactivator, or "suicide substrate," leading to the irreversible inhibition of key enzymes within this metabolic pathway. Due to its potent and specific effects, 4-BCA has been utilized as a critical tool in metabolic research to probe the intricacies of fatty acid metabolism and its interplay with other energy-producing pathways. This guide provides a comprehensive technical overview of its mechanism, quantitative effects, relevant experimental protocols, and its impact on cellular metabolic signaling.

Mechanism of Action

The inhibitory action of this compound is not direct. It must first be activated and processed by the enzymatic machinery of the β-oxidation pathway itself. The process unfolds as follows:

-

Activation: 4-BCA enters the mitochondrial matrix and is converted to its coenzyme A (CoA) thioester, 4-bromocrotonyl-CoA, by an acyl-CoA synthetase.

-

Enzymatic Processing: 4-bromocrotonyl-CoA serves as a substrate for the first two enzymes of the β-oxidation spiral, enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

-

Formation of Reactive Intermediate: This processing converts it into a highly reactive intermediate, 3-keto-4-bromobutyryl-CoA.[1]

-

Irreversible Inhibition: This reactive intermediate is the ultimate inhibitory molecule. It covalently binds to the active site of thiolase enzymes, primarily 3-ketoacyl-CoA thiolase (EC 2.3.1.16) and acetoacetyl-CoA thiolase (EC 2.3.1.9), leading to their irreversible inactivation.[1]

The inactivation of 3-ketoacyl-CoA thiolase is the rate-determining step for the inhibition of the overall fatty acid β-oxidation pathway.[1][2] By blocking the final thiolytic cleavage step, 4-BCA effectively halts the spiral, causing an accumulation of acyl-CoA and acyl-carnitine intermediates.[3]

Caption: Mechanism of 4-BCA-mediated irreversible inhibition of 3-ketoacyl-CoA thiolase.

Data Presentation: Quantitative Effects of 4-BCA

While specific enzyme kinetic constants such as K_i_ (inhibition constant) or k_inact_ (rate of inactivation) for this compound are not detailed in the readily available literature, its potent effects have been quantified in various biological systems. The following tables summarize these findings.

Table 1: Inhibition of Respiration and Metabolism

| System | Substrate | 4-BCA Concentration/Dose | Observed Effect | Reference |

| Coupled Rat Heart Mitochondria | Palmitoylcarnitine | 20 µM | Complete inhibition of oxygen consumption. | [2] |

| Perfused Swine Heart (Ischemic) | Labeled Palmitate | 0.34 mg/kg/min | 20% further decline in ¹⁴CO₂ production compared to placebo. | [3] |

| Rat Brain Mitochondria | [1-¹⁴C]palmitoylcarnitine | Not specified | Inhibition of fatty acid oxidation, confirming dependence on 3-ketoacyl-CoA thiolase. | [4] |

Table 2: Effects on Acyl Intermediate Levels in Perfused Swine Heart

| Tissue Condition | Metabolite | Effect of 4-BCA Treatment | Reference |

| Aerobic | Acyl Carnitine | +212% increase | [3] |

| Aerobic | Acyl CoA | +78% increase | [3] |

| Ischemic | Acyl CoA | +29% increase | [3] |

Experimental Protocols

Protocol: Measuring FAO Inhibition in Isolated Mitochondria via Respirometry

This protocol details the measurement of 4-BCA's effect on fatty acid oxidation by monitoring oxygen consumption in isolated mitochondria using a Clark-type electrode or a high-resolution respirometer.

Principle: The rate of oxygen consumption by mitochondria is directly proportional to the rate of substrate oxidation via the electron transport chain. By providing a fatty acid substrate, one can measure the rate of FAO. The addition of an inhibitor like 4-BCA will cause a measurable decrease in this rate.

Materials:

-

Isolated mitochondria (e.g., from rat heart or liver)

-

Respiration Buffer (e.g., MiR05 or similar, containing EGTA, MgCl₂, K-lactobionate, taurine, KH₂PO₄, HEPES)

-

Substrates: Palmitoyl-L-carnitine, Malate (B86768), ADP

-

Inhibitor: this compound solution

-

High-resolution respirometer or Clark-type oxygen electrode system

Procedure:

-

Calibration: Calibrate the oxygen electrode in the respirometer with air-saturated respiration buffer to set the 100% oxygen level.

-

Mitochondria Addition: Add a calibrated amount of isolated mitochondrial suspension (e.g., 0.5 mg/mL protein) to the chamber containing respiration buffer at 37°C.

-

Substrate Addition (Fatty Acid Oxidation): Initiate fatty acid oxidation by adding malate (e.g., 2 mM) followed by the fatty acid substrate, palmitoyl-L-carnitine (e.g., 25 µM). This will stimulate LEAK respiration (state 2).

-

Initiate Oxidative Phosphorylation: Add a saturating amount of ADP (e.g., 1 mM) to stimulate coupled respiration (OXPHOS, state 3). Record the stable oxygen consumption rate. This represents the basal rate of fatty acid oxidation.

-

Inhibitor Titration: Pre-incubate the mitochondria with 4-BCA before adding the fatty acid substrate. Alternatively, inject a known concentration of 4-BCA (e.g., 20 µM) directly into the chamber after establishing a stable state 3 respiration rate.

-

Data Acquisition: Continuously record the oxygen concentration in the chamber. The slope of the line represents the oxygen consumption rate.

-

Analysis: Calculate the rate of oxygen consumption before and after the addition of 4-BCA. The percentage of inhibition is determined by comparing these two rates.

Caption: Experimental workflow for assessing 4-BCA inhibition of mitochondrial FAO.

Protocol: Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

Principle: The activity of 3-ketoacyl-CoA thiolase is measured in the direction of thiolytic cleavage. The reaction involves the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA). The disappearance of the Mg²⁺-complexed enolate form of acetoacetyl-CoA is monitored by the decrease in absorbance at 303-305 nm.

Materials:

-

Purified 3-ketoacyl-CoA thiolase or mitochondrial extract

-

Tris-HCl buffer (pH ~8.1)

-

Magnesium Chloride (MgCl₂)

-

Coenzyme A (CoA)

-

Acetoacetyl-CoA (substrate)

-

This compound for inhibition studies

-

UV/Vis Spectrophotometer with temperature control

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂ (e.g., 25 mM), and CoA (e.g., 0.1 mM).

-

Enzyme Pre-incubation (for inhibition): To measure inhibition, pre-incubate the enzyme with various concentrations of 4-BCA for a defined time at 25°C before starting the reaction. Note that since 4-BCA requires activation, using a mitochondrial extract containing the full β-oxidation machinery is necessary for this pre-incubation.

-

Reaction Initiation: Add acetoacetyl-CoA to the cuvette to start the reaction. The final concentration should be near the K_m_ of the enzyme.

-

Spectrophotometric Reading: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at ~304 nm at a constant temperature (e.g., 25°C).

-

Rate Calculation: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₀₄ for the Mg²⁺-acetoacetyl-CoA complex is required).

-

Inhibition Analysis: Compare the reaction rates in the presence and absence of the pre-incubated inhibitor to determine the extent of inactivation.

Signaling and Metabolic Pathway Interactions

Inhibiting fatty acid oxidation with 4-BCA has significant downstream consequences, most notably on glucose metabolism, as described by the Randle Cycle . This metabolic principle posits a reciprocal relationship between fatty acid and glucose oxidation.

High rates of FAO generate high levels of mitochondrial acetyl-CoA and a high NADH/NAD⁺ ratio. These products allosterically inhibit key enzymes of glucose metabolism:

-

Pyruvate Dehydrogenase (PDH): Inhibited by acetyl-CoA and NADH.

-

Phosphofructokinase (PFK): Inhibited by citrate, which is exported to the cytosol when acetyl-CoA levels are high.

By using 4-BCA to inhibit FAO, the production of acetyl-CoA and NADH from fatty acids decreases. This relieves the inhibition on PDH and PFK, thereby promoting the uptake and oxidation of glucose to compensate for the energy deficit. This metabolic switch is a critical concept in diseases like diabetes and heart failure.

References

- 1. This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the fatty acid blocking agents, oxfenicine and this compound, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid oxidation in rat brain is limited by the low activity of 3-ketoacyl-coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromocrotonic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Applications in Research

4-Bromocrotonic acid is a versatile molecule in scientific research, primarily utilized in two distinct domains: as a potent inhibitor of fatty acid metabolism for studying cellular energy pathways, and as a reactive intermediate in the synthesis of complex organic molecules, including potential therapeutic agents. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, makes it a valuable tool in both biochemistry and medicinal chemistry.

Application in Metabolic Research: Inhibition of Fatty Acid Oxidation

This compound serves as a specific, irreversible inhibitor of fatty acid β-oxidation and ketone body degradation.[1][2][3][4] This inhibitory effect is central to its use in studying the metabolic dependencies of cells and tissues, particularly in the context of cancer metabolism and cardiovascular research.[5]

The mechanism of inhibition involves the cellular uptake of this compound and its subsequent enzymatic conversion to 3-keto-4-bromobutyryl-CoA.[1][2] This intermediate then acts as a potent suicide inhibitor, irreversibly binding to and inactivating two key enzymes in the terminal steps of β-oxidation and ketone body metabolism:

-

3-ketoacyl-CoA thiolase: A crucial enzyme in the final step of the β-oxidation spiral.

-

Acetoacetyl-CoA thiolase: Essential for the metabolism of ketone bodies.

By blocking these enzymes, this compound effectively halts the cellular machinery responsible for deriving energy from fatty acids and ketones. This specific mode of action allows researchers to probe the reliance of biological systems on these energy sources.

Quantitative Inhibition Data

The inhibitory potency of this compound on its target enzymes has been quantified in studies using isolated rat heart mitochondria. The following table summarizes the key inhibitory concentrations:

| Enzyme Target | Parameter | Value (in rat heart mitochondria) | Reference |

| Acetoacetyl-CoA thiolase | ID50 | ~2 µM | [1] |

| 3-ketoacyl-CoA thiolase | ID50 | ~4 µM | [1] |

| 3-ketoacyl-CoA thiolase | Complete Inhibition | 15 µM | [1] |

ID50: The concentration of inhibitor required to reduce the enzyme activity by 50%.

Further studies in isolated mitochondria have demonstrated significant inhibition of palmitoylcarnitine (B157527) metabolism at this compound concentrations of 50 and 100 µM.[4]

Experimental Protocols

This protocol is adapted from the methodology described by Olowe and Schulz (1982).[1]

1. Isolation of Mitochondria:

- Isolate mitochondria from rat heart tissue by differential centrifugation in a medium containing 0.25 M sucrose (B13894) and 1 mM EDTA (pH 7.4).

2. Pre-incubation with Inhibitor:

- Pre-incubate the isolated mitochondria (0.5-1.0 mg/mL) for 3 minutes in a basal isotonic medium (e.g., 0.11 M KCl, 33 mM Tris-HCl pH 7.4) containing the desired concentration of this compound.

3. Thiolase Activity Assay:

- For 3-ketoacyl-CoA thiolase:

- Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 8.1), 50 µM acetoacetyl-CoA, and 50 µM CoA.

- Initiate the reaction by adding the pre-incubated mitochondrial extract.

- Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of acetoacetyl-CoA.

- For acetoacetyl-CoA thiolase:

- Use a similar assay system, ensuring specific substrates for this enzyme are present if distinguishing from the general 3-ketoacyl-CoA thiolase activity.

4. Data Analysis:

- Calculate the rate of substrate cleavage from the change in absorbance over time.

- Determine the percentage of inhibition at different concentrations of this compound to calculate the ID50.

This protocol outlines a general procedure for measuring the effect of this compound on mitochondrial oxygen consumption.[6][7]

1. Mitochondrial Preparation:

- Isolate mitochondria from the tissue or cells of interest as described in Protocol 1.

2. Oxygen Consumption Measurement:

- Use a Clark-type oxygen electrode or a similar respirometry system.

- Add the isolated mitochondria to a respiratory medium (e.g., 100 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM KH2PO4, and 1 mg/mL BSA, pH 7.4).

3. Substrate and Inhibitor Addition:

- Initiate respiration by adding a substrate for fatty acid oxidation, such as palmitoylcarnitine (40 µM) plus malate (B86768) (5 mM).

- After a stable rate of oxygen consumption is established (State 2 respiration), add ADP to initiate State 3 respiration.

- Introduce this compound at the desired concentration and record the change in oxygen consumption rate.

- As a control, measure respiration using a non-fatty acid substrate, such as pyruvate, which should be unaffected by this compound.

Signaling and Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid oxidation in rat brain is limited by the low activity of 3-ketoacyl-coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells [frontiersin.org]

- 5. Fatty Acid Oxidation Mediated by Acyl-CoA Synthetase Long Chain 3 Is Required for Mutant KRAS Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. academic.oup.com [academic.oup.com]

4-Bromocrotonic Acid: A Potent Inhibitor of Thiolase Enzymes in Fatty Acid and Ketone Body Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromocrotonic acid is a valuable research tool for studying cellular metabolism, specifically acting as a potent inhibitor of fatty acid oxidation and ketone body degradation. Its mechanism of action involves the targeted inhibition of two key mitochondrial thiolase enzymes: 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase. This inhibition is not direct but occurs after the cellular conversion of this compound into its active form, 3-keto-4-bromobutyryl-CoA. This guide provides a comprehensive overview of the target enzymes, mechanism of action, and experimental protocols relevant to the study of this compound, serving as a technical resource for researchers in metabolism and drug discovery.

Primary Target Enzymes and Mechanism of Action

The primary molecular targets of this compound are two mitochondrial thiolases crucial for the final steps of fatty acid β-oxidation and ketone body metabolism.

-

3-Ketoacyl-CoA Thiolase (EC 2.3.1.16): This enzyme catalyzes the final step of the β-oxidation spiral, cleaving 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA.

-

Acetoacetyl-CoA Thiolase (EC 2.3.1.9): This enzyme is involved in both the degradation and synthesis of ketone bodies, catalyzing the reversible reaction of two acetyl-CoA molecules to form acetoacetyl-CoA.

This compound itself is not the direct inhibitor. Upon entering the mitochondria, it is enzymatically converted to 3-keto-4-bromobutyryl-CoA , which then acts as the effective inhibitor of both 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase[1][2]. This inhibition effectively halts the process of fatty acid oxidation and the degradation of ketone bodies for energy production[1][2]. Some evidence also suggests that this compound may inhibit carnitine acyltransferase, an enzyme involved in the transport of fatty acids into the mitochondria, although the primary and most well-documented targets are the thiolases.

The inactivation of acetoacetyl-CoA thiolase by the active metabolite of this compound has been observed to be more rapid than the inactivation of 3-ketoacyl-CoA thiolase[1].

Quantitative Inhibition Data

Impact on Metabolic Pathways

The inhibition of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase by this compound has significant consequences for cellular metabolism.

-

Inhibition of Fatty Acid β-Oxidation: By blocking the final step of β-oxidation, this compound prevents the breakdown of fatty acids into acetyl-CoA. This leads to an accumulation of fatty acid intermediates and a deficit in energy production from fat stores.

-

Inhibition of Ketone Body Degradation: The blockage of acetoacetyl-CoA thiolase prevents the utilization of ketone bodies (acetoacetate and β-hydroxybutyrate) as an energy source, which is particularly critical in tissues like the heart and brain during periods of fasting or low glucose.

Currently, there is no direct evidence in the scientific literature to suggest that this compound significantly impacts broader cellular signaling pathways such as the MAP kinase or AMPK signaling cascades. Its effects appear to be primarily localized to the metabolic pathways of fatty acid and ketone body metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on its target enzymes.

Spectrophotometric Assay for Acetoacetyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of acetoacetyl-CoA to two molecules of acetyl-CoA by monitoring the decrease in absorbance at 303 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂ and 50 mM KCl

-

Coenzyme A (CoA) solution: 10 mM in deionized water

-

Acetoacetyl-CoA solution: Prepare a stock solution in deionized water.

-

Enzyme preparation (e.g., purified acetoacetyl-CoA thiolase or mitochondrial extract)

-

This compound (or its active metabolite, if synthesized)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 303 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and a specific concentration of acetoacetyl-CoA.

-

To test for inhibition, pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period.

-

Initiate the reaction by adding the enzyme preparation (pre-incubated with or without the inhibitor) to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 303 nm over time. The rate of decrease is proportional to the enzyme activity.

-

Calculate the enzyme activity and the percentage of inhibition at different concentrations of this compound.

Coupled Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay indirectly measures the activity of 3-ketoacyl-CoA thiolase by coupling the production of acetyl-CoA to the formation of NADH, which can be monitored at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

3-ketoacyl-CoA substrate (e.g., 3-ketopalmitoyl-CoA)

-

Coenzyme A (CoA) solution: 10 mM

-

NAD⁺ solution: 10 mM

-

L-Malate solution: 100 mM

-

Malate dehydrogenase (MDH)

-

Citrate synthase (CS)

-

Enzyme preparation (e.g., purified 3-ketoacyl-CoA thiolase or mitochondrial extract)

-

This compound

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, CoA, NAD⁺, L-malate, MDH, and CS.

-

Pre-incubate the enzyme preparation with or without this compound.

-

Initiate the reaction by adding the 3-ketoacyl-CoA substrate to the reaction mixture, followed by the enzyme preparation.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of NADH formation is proportional to the thiolase activity.

-

Calculate the enzyme activity and the level of inhibition by this compound.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of fatty acid oxidation and ketone body metabolism by this compound.

Experimental Workflow Diagram

Caption: General workflow for determining thiolase inhibition by this compound.

References

The Inhibitory Effect of 4-Bromocrotonic Acid on the β-Oxidation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocrotonic acid is a well-characterized inhibitor of fatty acid β-oxidation. Its mechanism of action involves intracellular conversion to a potent, irreversible inhibitor of key enzymes in the terminal steps of the β-oxidation spiral. This document provides a comprehensive technical overview of the effects of this compound on this critical metabolic pathway, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying biochemical and experimental workflows.

Mechanism of Action

This compound itself is not the active inhibitor. Upon entry into the cell and subsequent transport into the mitochondria, it undergoes activation and a series of enzymatic transformations that mirror the initial steps of β-oxidation. This process converts it into its active form, 3-keto-4-bromobutyryl-CoA.[1][2] This reactive intermediate then acts as a potent inhibitor of two key thiolase enzymes:

-

3-ketoacyl-CoA thiolase (EC 2.3.1.16): This enzyme catalyzes the final step of the β-oxidation spiral, the thiolytic cleavage of a 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[1][2] The inhibition of this enzyme is considered a rate-limiting step in the overall process of fatty acid oxidation.[1][2]

-

Acetoacetyl-CoA thiolase (EC 2.3.1.9): This enzyme is involved in both ketone body metabolism and the final step of β-oxidation for fatty acids that yield acetoacetyl-CoA.[1][2]

The inhibition of these thiolases by 3-keto-4-bromobutyryl-CoA is irreversible, leading to a complete shutdown of the β-oxidation pathway.[1][2] This blockade of fatty acid metabolism has been shown to have significant physiological effects, including hypoglycemic activity.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound from published studies.

Table 1: In Vivo Effects of this compound on Myocardial Metabolism in Swine

| Parameter | Treatment Group | Aerobic Myocardium | Ischemic Myocardium |

| Dosage | This compound | 0.34 mg/kg/min for 70 min | 0.34 mg/kg/min for 70 min |

| Acyl-CoA Levels | This compound | +78% (P < 0.001) | +29% (P < 0.025) |

| Acylcarnitine Levels | This compound | +212% (P < 0.001) | -9% (NS) |

Data adapted from a study using an extracorporeally perfused swine heart model.[3] NS: Not Significant

Experimental Protocols

Studying the Effect of this compound on Fatty Acid Oxidation in Isolated Mitochondria

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the respiration of isolated mitochondria fueled by fatty acid substrates.

Materials:

-

Isolated mitochondria (e.g., from rat heart or liver)

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and EDTA)

-

Substrates: Palmitoylcarnitine, ADP

-

This compound solution

-

Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

-

Respirometry Setup: Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Reaction Mixture: Add respiration buffer to the reaction chamber of the oxygen electrode.

-

Mitochondrial Addition: Add a known amount of isolated mitochondria to the chamber and allow for equilibration.

-

Substrate Addition: Initiate state 2 respiration by adding the fatty acid substrate (e.g., palmitoylcarnitine).

-

Inhibitor Addition: Introduce this compound at the desired concentration.

-

State 3 Respiration: Induce state 3 respiration by adding a known amount of ADP.

-

Data Acquisition: Record the rate of oxygen consumption before and after the addition of the inhibitor and ADP.

-

Analysis: Calculate the respiratory control ratio (RCR) and the P/O ratio to assess the degree of inhibition and the effect on oxidative phosphorylation.

Assay for 3-Ketoacyl-CoA Thiolase Activity

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of a substrate.

Materials:

-

Mitochondrial extract or purified 3-ketoacyl-CoA thiolase

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Substrate: Acetoacetyl-CoA

-

Coenzyme A (CoA)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, CoA, and DTNB.

-

Enzyme Addition: Add the mitochondrial extract or purified enzyme to the reaction mixture.

-

Pre-incubation with Inhibitor: For inhibition studies, pre-incubate the enzyme with this compound (or its activated form if available) for a defined period.

-

Reaction Initiation: Start the reaction by adding the substrate, acetoacetyl-CoA.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm. The cleavage of acetoacetyl-CoA by thiolase releases CoA-SH, which reacts with DTNB to produce a colored product.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Compare the velocities in the presence and absence of the inhibitor to determine the percentage of inhibition.

Visualizations

Signaling and Metabolic Pathways

Caption: Inhibition of the β-Oxidation Pathway by this compound.

Experimental Workflows

Caption: Workflow for Assessing Mitochondrial Respiration Inhibition.

References

- 1. This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 4-Bromocrotonic acid

An In-depth Technical Guide to 4-Bromocrotonic Acid: Discovery, Synthesis, and Biochemical Significance

This guide provides a comprehensive overview of this compound, a significant chemical intermediate and a valuable tool in biochemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, physicochemical properties, synthesis protocols, and its role as a metabolic inhibitor.

Discovery and Historical Context

The synthesis of this compound is a specific application of the Wohl-Ziegler reaction, a method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. The foundations of this reaction were laid in 1919 by the German chemist Alfred Wohl, who observed the selective bromination of a methyl group adjacent to a double bond in the reaction of 2,3-dimethyl-2-butene (B165504) with N-bromoacetamide.[1] This was a notable discovery as it demonstrated that the double bond could remain intact under these bromination conditions, which was contrary to the expected addition of bromine across the double bond that occurs at lower temperatures.[1]

In 1942, Karl Ziegler significantly expanded upon this work by conducting a thorough investigation into the use of N-bromosuccinimide (NBS) for the allylic bromination of olefins, demonstrating its synthetic utility and value.[1] This established the Wohl-Ziegler reaction as a reliable method for introducing a bromine atom at the allylic position. The synthesis of this compound from crotonic acid is a direct application of this reaction, where the methyl group of crotonic acid is selectively brominated.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[2][3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-4-bromobut-2-enoic acid | [4] |

| Synonyms | (E)-4-Bromobut-2-enoic acid, γ-Bromocrotonic acid | [2] |

| CAS Number | 13991-36-1 | [2][5] |

| Molecular Formula | C₄H₅BrO₂ | [6][2][5] |

| Molecular Weight | 164.99 g/mol | [6][2][5] |

| Melting Point | 74 °C | [2][3][4] |

| Boiling Point | 288 °C | [2] |

| pKa (Predicted) | 4.13 ± 0.10 | [2] |

| Appearance | White to light yellow crystalline powder/solid | [6][3] |

| Solubility | Soluble in water; Sparingly soluble in Chloroform; Slightly soluble in Methanol. | [6][2] |

| Storage | 2-8°C, under inert atmosphere. | [6][2][5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the allylic bromination of crotonic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).

Experimental Protocol: Allylic Bromination of Crotonic Acid

This protocol details the synthesis of (E)-4-bromobut-2-enoic acid from (E)-but-2-enoic acid (crotonic acid).

Materials:

-

(E)-but-2-enoic acid (crotonic acid)

-

N-bromosuccinimide (NBS)

-

2,2'-azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.00 g (116.16 mmol) of (E)-but-2-enoic acid, 21.02 g (118.48 mmol) of N-bromosuccinimide, and 0.381 g (2.32 mmol) of AIBN in 120 mL of carbon tetrachloride.

-

Heat the reaction mixture to 90 °C and stir for 4 hours. The reaction should be monitored for the consumption of the starting material.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Recrystallize the resulting residue from hexane to afford the pure (E)-4-bromobut-2-enoic acid.

Expected Yield: Approximately 42.2%.

Synthesis Workflow Diagram

References

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. This compound | 13991-36-1 [chemicalbook.com]

- 3. (E)-4-Bromocrotonic Acid | 13991-36-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound - min 98% | 13991-36-1 | FB46446 [biosynth.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide on 4-Bromocrotonic Acid: Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocrotonic acid, a halogenated derivative of crotonic acid, is a valuable tool in biochemical research, primarily recognized for its potent inhibitory effects on fatty acid and ketone body metabolism. Its unique chemical structure allows it to act as a mechanism-based inhibitor, providing researchers with a means to probe the intricacies of cellular energy pathways. This technical guide provides a comprehensive overview of the molecular structure, biological activity, and experimental protocols related to this compound, tailored for professionals in the fields of biochemistry, pharmacology, and drug development.

Molecular Structure

This compound is a C4 carboxylic acid containing a bromine atom at the fourth carbon and a double bond in the C2-C3 position. The presence of the bromine atom and the unsaturated bond are key to its chemical reactivity and biological activity.

| Identifier | Value |

| Chemical Formula | C4H5BrO2[1][2] |

| Molecular Weight | 164.99 g/mol [1] |

| IUPAC Name | (2E)-4-bromobut-2-enoic acid[1][3] |

| Synonyms | This compound, (E)-4-Bromobut-2-enoic Acid[1][3] |

| CAS Number | 13991-36-1[1] |

| SMILES Notation | C(/C=C/C(=O)O)Br[1] |

Biological Activity

This compound is a well-characterized inhibitor of fatty acid oxidation and ketone body degradation.[4] Its mechanism of action is not direct; instead, it undergoes enzymatic activation within the mitochondria to form the active inhibitory species.

Mechanism of Action

Within the mitochondrial matrix, this compound is converted to its coenzyme A (CoA) thioester, 4-bromocrotonyl-CoA. This intermediate then enters the β-oxidation pathway, where it is hydrated and oxidized to form 3-keto-4-bromobutyryl-CoA.[4] This α-haloketone is a highly reactive species and the ultimate inhibitor of two key thiolase enzymes:

-

3-ketoacyl-CoA thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, cleaving a two-carbon acetyl-CoA unit from the fatty acyl chain.

-

Acetoacetyl-CoA thiolase: This enzyme is crucial for the metabolism of ketone bodies, catalyzing the thiolytic cleavage of acetoacetyl-CoA.

The inhibition of these thiolases by 3-keto-4-bromobutyryl-CoA is irreversible, leading to a cessation of fatty acid and ketone body breakdown.[4]

Other Reported Activities

In addition to its well-documented effects on thiolases, this compound has been reported to inhibit:

-

Carnitine acyltransferase: An enzyme responsible for the transport of fatty acids into the mitochondria.[1]

-

GLUT1: A glucose transporter involved in cellular glucose uptake.[1]

However, detailed quantitative data on the inhibition of these targets is limited in the available literature.

Quantitative Data

| Parameter | Observation | Source |

| Inactivation Rate | The inactivation of 3-ketoacyl-CoA thiolase and the inhibition of respiration supported by palmitoyl (B13399708) carnitine occur at equal rates when rat heart mitochondria are treated with this compound. | [4] |

| Inactivation Rate | Acetoacetyl-CoA thiolase is inactivated more rapidly than the overall rate of respiration supported by acetoacetate (B1235776) in rat heart mitochondria treated with this compound. | [4] |

Signaling and Metabolic Pathways

The inhibitory action of this compound directly impacts the central energy-producing pathways of fatty acid β-oxidation and ketone body metabolism.

Caption: Inhibition of Fatty Acid β-Oxidation by this compound.

Caption: Experimental Workflow for Mitochondrial Respiration Assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Inhibition of Mitochondrial Respiration

This protocol is adapted from studies investigating the effect of this compound on fatty acid oxidation in isolated rat heart mitochondria.

1. Isolation of Mitochondria:

-

Excise hearts from euthanized rats and place them in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Measurement of Oxygen Consumption:

-

Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Add respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4) to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add isolated mitochondria to the chamber (e.g., 0.5 mg/mL final concentration).

-

Add the substrate for fatty acid oxidation, such as palmitoylcarnitine (B157527) (e.g., 40 µM) and malate (B86768) (e.g., 2.5 mM).

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add ADP (e.g., 150 µM) to initiate State 3 respiration.

-

Once a stable State 3 respiration rate is established, add this compound at the desired concentration.

-

Monitor the rate of oxygen consumption to determine the extent and kinetics of inhibition.

3. Data Analysis:

-

Calculate the rates of oxygen consumption before and after the addition of this compound.

-

Plot the percentage of inhibition as a function of this compound concentration to estimate the IC50 value.

-

Analyze the kinetics of inhibition by fitting the data to appropriate models.

3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of a substrate.

1. Enzyme Preparation:

-

Isolated mitochondria (prepared as described above) can be used as the enzyme source.

-

Alternatively, the enzyme can be purified from tissue homogenates using standard chromatography techniques.

2. Assay Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 100 mM Tris-HCl, 25 mM MgCl2, pH 8.0).

-

Add Coenzyme A (CoA) to the reaction mixture (e.g., 0.1 mM).

-

Add the substrate, acetoacetyl-CoA (e.g., 0.1 mM).

-

To measure the effect of this compound, pre-incubate the enzyme preparation with the inhibitor for a specified time before adding the substrate.

-

Initiate the reaction by adding the enzyme preparation to the cuvette.

-

Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the thioester bond of acetoacetyl-CoA.

3. Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the specific activity of the enzyme (e.g., in µmol/min/mg protein).

-

Calculate the percentage of inhibition at different concentrations of this compound to determine the IC50 value.

Conclusion

This compound serves as a potent and specific tool for the investigation of fatty acid and ketone body metabolism. Its mechanism-based inhibition of key thiolase enzymes provides a clear and interpretable experimental outcome. While specific quantitative data such as IC50 values are not consistently reported across all of its putative targets, the detailed mechanistic understanding and the availability of robust experimental protocols make it an invaluable compound for researchers in cellular metabolism and drug discovery. The information and protocols provided in this guide are intended to facilitate further research into the roles of fatty acid oxidation and ketone body metabolism in health and disease.

References

- 1. This compound, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - min 98% | 13991-36-1 | FB46446 [biosynth.com]

- 4. researchgate.net [researchgate.net]

A Deep Dive into the Inhibition of Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the inhibition of fatty acid metabolism. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development. The guide delves into the key enzymes that regulate fatty acid synthesis and oxidation, their inhibitors, the signaling pathways that govern these processes, and detailed experimental protocols for their study.

Introduction to Fatty Acid Metabolism

Fatty acid metabolism, encompassing both the synthesis of fatty acids (lipogenesis) and their breakdown (β-oxidation), is a pivotal cellular process for energy storage and utilization. Dysregulation of these pathways is implicated in a multitude of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[1][2] Consequently, the enzymes that control fatty acid metabolism have emerged as attractive therapeutic targets. This guide will focus on the fundamental principles of inhibiting three key enzymes: Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and Carnitine Palmitoyltransferase 1 (CPT1).

Key Enzymes and Their Inhibition in Fatty Acid Metabolism

The regulation of fatty acid metabolism is tightly controlled by several key enzymes that represent critical nodes for therapeutic intervention.

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This is the rate-limiting step in fatty acid biosynthesis. Mammals have two main isoforms of ACC:

-

ACC1: Primarily cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA produced is a substrate for fatty acid synthase (FASN).[3]

-

ACC2: Localized to the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[3]

By inhibiting ACC, the synthesis of fatty acids is reduced, and the oxidation of fatty acids is promoted, making it a compelling target for metabolic diseases.[1][4]

Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is a large multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent.[5] While FASN expression is low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to support their high proliferation rate and membrane biogenesis needs. This differential expression makes FASN a promising target for anticancer therapies.[6]

Carnitine Palmitoyltransferase 1 (CPT1)

Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway.[7][8] It is located on the outer mitochondrial membrane and facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix by converting long-chain acyl-CoAs to acylcarnitines.[7] There are three isoforms of CPT1 with distinct tissue distributions:

-

CPT1A (liver isoform): Predominantly found in the liver.

-

CPT1B (muscle isoform): Primarily expressed in skeletal muscle and heart.

-

CPT1C: Mainly found in the brain.

Inhibition of CPT1 shifts cellular energy metabolism from fatty acid oxidation towards glucose utilization, a strategy being explored for the treatment of conditions like angina and certain metabolic disorders.[7][8]

Quantitative Data on Inhibitors

The following tables summarize the inhibitory potency (IC50 values) of various compounds against ACC, FASN, and CPT1. This data is crucial for comparing the efficacy of different inhibitors and for guiding drug development efforts.

Table 1: Inhibitors of Acetyl-CoA Carboxylase (ACC)

| Inhibitor | Target(s) | IC50 (nM) | Species | Reference |

| Firsocostat (ND-630) | hACC1, hACC2 | 2.1, 6.1 | Human | [9][10] |

| ND-646 | hACC1, hACC2 | 3.5, 4.1 | Human | [9][10] |

| MK-4074 | ACC1, ACC2 | ~3 | Not Specified | [9][11] |

| PF-05175157 | hACC1, hACC2 | 27.0, 33.0 | Human | [9][10] |

| CP-640186 | rACC1, rACC2 | 53, 61 | Rat | [9] |

| TOFA | ACCα | - | Not Specified | [9][10] |

| ACC1 inhibitor Cpd 1 | hACC1 | 0.58 | Human | [10] |

| ACC2 inhibitor 2e | hACC2 | 1.9 | Human | [10] |

| A-908292 | hACC2 | 38 | Human | [10] |

| PF-05221304 | hACC1, hACC2 | 13, 9 | Human | [10] |

Table 2: Inhibitors of Fatty Acid Synthase (FASN)

| Inhibitor | Target | IC50 (µM) | Cell Line/Enzyme Source | Reference |

| Cerulenin | FASN | - | Y79 retinoblastoma cells | [12] |

| Orlistat | FASN | - | Y79 retinoblastoma cells | [12] |

| Triclosan | FASN | - | Y79 retinoblastoma cells | [12] |

| GSK2194069 | FASN | - | LNCaP-LN3 prostate cancer cells | [2] |

| TVB-3166 | FASN | - | LNCaP-LN3 prostate cancer cells | [2] |

| Fasnall | FASN | - | LNCaP-LN3 prostate cancer cells | [2] |

Table 3: Inhibitors of Carnitine Palmitoyltransferase 1 (CPT1)

| Inhibitor | Target(s) | IC50 (µM) | Species/Tissue | Reference |

| Perhexiline (B1211775) | CPT-1 | 77 | Rat Heart | [8] |

| Perhexiline | CPT-1 | 148 | Rat Liver | [8] |

| Amiodarone (B1667116) | CPT-1 | 228 | Rat Heart | [8] |

| Malonyl-CoA | CPT-1 | 0.034 | Isolated Mitochondria | [13] |

| Malonyl-CoA | CPT-1 | 0.61 | Permeabilized Muscle Fibers | [13] |

Signaling Pathways Regulating Fatty Acid Metabolism

The regulation of fatty acid metabolism is orchestrated by a complex network of signaling pathways that respond to cellular energy status, nutrient availability, and hormonal cues.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor of the cell.[5] It is activated under conditions of low cellular energy (high AMP/ATP ratio). Once activated, AMPK phosphorylates and inactivates key enzymes in anabolic pathways, while activating catabolic pathways to restore cellular energy levels. In the context of fatty acid metabolism, AMPK activation leads to:

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates both ACC1 and ACC2, thereby decreasing malonyl-CoA levels and shutting down fatty acid synthesis.[14][15]

-

Activation of Fatty Acid Oxidation: By reducing malonyl-CoA levels, the inhibition of CPT1 is relieved, leading to increased fatty acid uptake into mitochondria and subsequent β-oxidation.[14]

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism.[4] The mTORC1 complex, in particular, plays a significant role in promoting lipogenesis. When nutrients are abundant, mTORC1 is activated and promotes fatty acid synthesis through several mechanisms, including the activation of the sterol regulatory element-binding protein 1c (SREBP-1c).[7][16]

SREBP-1c Signaling Pathway

Sterol regulatory element-binding proteins (SREBPs) are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[17] SREBP-1c is the primary isoform that regulates the transcription of lipogenic genes in the liver in response to insulin (B600854).[18] Following a meal, elevated insulin levels lead to the activation of SREBP-1c, which then translocates to the nucleus and induces the expression of genes encoding key lipogenic enzymes, including ACC and FASN.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the inhibition of fatty acid metabolism.

ACC Enzyme Activity Assay

This protocol describes a common method for measuring ACC activity by monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Materials:

-

Purified ACC enzyme or cell/tissue lysate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 mM sodium citrate

-

Substrates: Acetyl-CoA, ATP

-

Radiolabeled substrate: [14C]Sodium Bicarbonate

-

Stop Solution: 6 M HCl

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing Assay Buffer, acetyl-CoA, and ATP.

-

Add the purified ACC enzyme or lysate to the reaction mixture.

-

To test inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.

-

Initiate the reaction by adding [14C]Sodium Bicarbonate.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Dry the samples to remove unincorporated [14C]bicarbonate.

-

Resuspend the samples in water, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-